molecular formula C11H18NO5- B12363200 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12363200
M. Wt: 244.26 g/mol
InChI Key: YGITYLFOIAYYJU-QMMMGPOBSA-M
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Description

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an oxazepine ring, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound also features a tetrahydro configuration, indicating that it is partially saturated, and a tert-butyl ester group, which can influence its reactivity and solubility.

Preparation Methods

The synthesis of 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- typically involves several steps, including the formation of the oxazepine ring and the introduction of the ester group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazepine ring through cyclization of appropriate precursors.

    Esterification: Introduction of the tert-butyl ester group via esterification reactions.

    Hydrogenation: Partial saturation of the oxazepine ring through hydrogenation under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to further saturation of the oxazepine ring or reduction of other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, influencing cellular signaling and function.

    Modulation of Gene Expression: Affecting the expression of specific genes, leading to changes in cellular behavior.

Comparison with Similar Compounds

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- can be compared with other similar compounds, such as:

    1,4-Benzoxazepine Derivatives: Compounds with a benzene ring fused to the oxazepine ring, which may have different reactivity and biological activity.

    1,4-Diazepine Derivatives: Compounds with two nitrogen atoms in the seven-membered ring, which can influence their chemical properties and applications.

    Tetrahydroisoquinoline Derivatives: Compounds with a partially saturated isoquinoline ring, which may share some synthetic routes and applications.

The uniqueness of 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1/t8-/m0/s1

InChI Key

YGITYLFOIAYYJU-QMMMGPOBSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-]

Origin of Product

United States

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